

Application Note: Ombuin 3-Glucoside as a Bioactive Reference Standard

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Compound of Interest

Compound Name: Ombuin 3-glucoside

Cat. No.: B12369234

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High-Fidelity Profiling of Methylated Flavonols in *Gynostemma pentaphyllum* and *Opuntia* spp. [1]

Executive Summary

Ombuin 3-glucoside (Ombuin-3-O- β -D-glucopyranoside) is a critical bioactive marker found in *Gynostemma pentaphyllum* (Jiaogulan) and *Opuntia* (Prickly Pear) species.[1] Unlike common flavonols (e.g., quercetin, rutin), Ombuin derivatives possess unique methylation patterns (7,4'-dimethyl) that enhance their lipophilicity and metabolic stability. Recent pharmacological studies identify **Ombuin 3-glucoside** as a dual agonist of PPAR α and PPAR δ/β , regulating lipid metabolism and exerting neuroprotective anti-inflammatory effects via the Src/PI3K/NF- κ B axis.

This guide provides a rigorous analytical framework for the extraction, separation, and quantification of **Ombuin 3-glucoside**. It addresses the specific challenge of distinguishing this compound from isobaric dimethyl-quercetin isomers (e.g., Rhamnazin 3-glucoside) using high-resolution LC-MS/MS.[1]

Physicochemical Profile & Stability

Standardization is the bedrock of reproducibility. Ensure your reference material meets these specifications.

Parameter	Specification
Common Name	Ombuin 3-glucoside
IUPAC Name	5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxochromen-4-one
Aglycone	Ombuin (7,4'-Dimethylquercetin)
CAS Number	158642-42-3
Molecular Formula	C ₂₃ H ₂₄ O ₁₂
Molecular Weight	492.43 g/mol
Solubility	Soluble in DMSO (>10 mg/mL), Methanol, Ethanol.[1][2] Poorly soluble in water.
λ max (MeOH)	~255 nm (Band II), ~350 nm (Band I)
Storage	Powder: -20°C (2 years).[1] In Solvent: -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]

Protocol A: Matrix-Specific Extraction

Objective: Maximize recovery while preventing acid-hydrolysis of the O-glycosidic bond.[1]

Causality & Logic:

- **Solvent Choice:** 70-80% Methanol is selected over 100% organic solvents to disrupt cellular membranes and solubilize the glycoside.
- **Acidification Control:** While acid aids stabilization of anthocyanins, strong acids in extraction solvents can cause premature hydrolysis of flavonol glycosides to their aglycones (Ombuin). We use neutral or very mildly acidified solvents for extraction.

Step-by-Step Workflow:

- Lyophilization: Freeze-dry fresh plant material (*G. pentaphyllum* leaves or *Opuntia cladodes*) to remove water, stopping enzymatic degradation.[1]
- Pulverization: Grind dried tissue to a fine powder (mesh size 60) using a ball mill.
- Extraction:
 - Weigh 100 mg of powder into a 15 mL centrifuge tube.
 - Add 5 mL of 80% Methanol (aq).
 - Sonicate for 30 minutes at <40°C. Note: Higher temperatures degrade thermally labile components.[1]
- Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter. Nylon filters may bind flavonoids; PTFE is preferred.[1]
- Storage: Analyze immediately or store at -20°C in amber vials.

Protocol B: High-Resolution LC-MS/MS Analysis

Objective: Chromatographic separation of **Ombuin 3-glucoside** from isobaric impurities (e.g., Rhamnazin 3-glucoside) and quantification.

Chromatographic Conditions (UHPLC)

- System: Agilent 1290 Infinity II or Thermo Vanquish Horizon.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
 - Why: The ethylene-bridged hybrid (BEH) particle provides superior peak shape for phenolic compounds compared to standard silica.[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[3]
- Mobile Phase B: Acetonitrile (LC-MS grade).[1][4]

- Insight: Acetonitrile provides sharper peaks for methylated flavonoids compared to Methanol.
- Flow Rate: 0.3 mL/min.
- Column Temp: 40°C.
- Gradient:
 - 0-2 min: 5% B[1]
 - 2-15 min: 5% -> 40% B (Linear gradient critical for isomer separation)[1]
 - 15-18 min: 40% -> 95% B[1]
 - 18-21 min: 95% B (Wash)[1]
 - 21-25 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (QQQ / Q-TOF)

- Ionization: ESI Negative Mode (Preferred for flavonols).[1]
- Precursor Ion:m/z 491.1 [M-H]⁻[1]
- Key Transitions (MRM for Quantitation):
 - Quantifier: 491.1 -> 329.0 (Loss of Glucose, -162 Da).[1]
 - Qualifier 1: 329.0 -> 314.0 (Loss of Methyl radical, -15 Da).[1]
 - Qualifier 2: 329.0 -> 285.0 (RDA cleavage).[1]

Differentiation of Isomers (The Expert Insight)

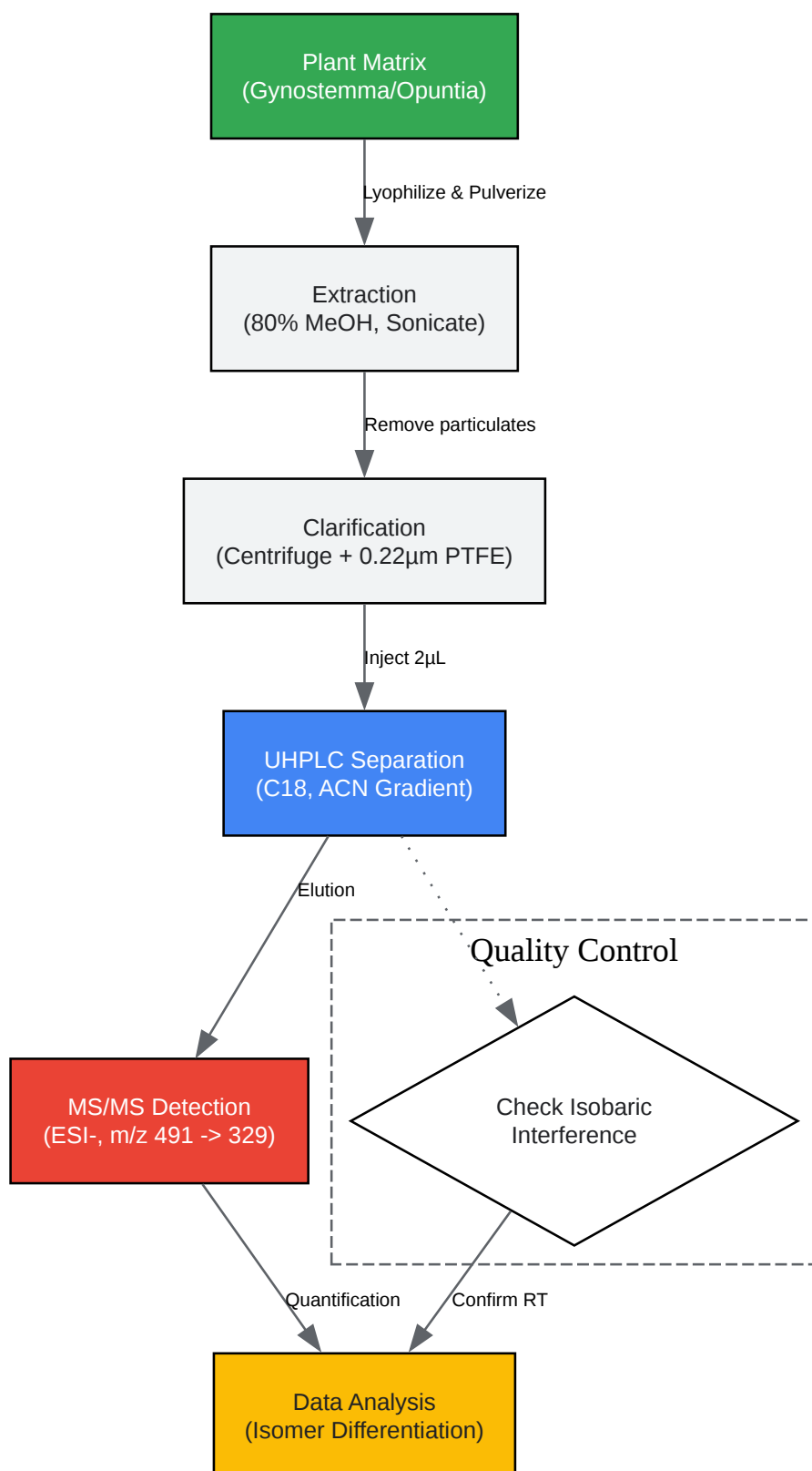
Ombuin 3-glucoside (7,4'-diOMe) and **Rhamnazin 3-glucoside** (7,3'-diOMe) are isobaric (MW 492).[1]

- Retention Time: **Ombuin 3-glucoside** typically elutes after Rhamnazin 3-glucoside on a C18 column due to the 4'-methoxy group increasing hydrophobicity more than the 3'-methoxy group (steric hindrance of the B-ring).[1]
- MS/MS Ratio: Compare the ratio of the $[M-H-CH_3]^-$ fragment (m/z 476) to the aglycone ion. The position of methylation affects the stability of the methyl radical loss.

Visualization: Analytical Workflow & Signaling Pathway

Figure 1: Analytical Workflow for Ombuin 3-glucoside

This diagram illustrates the critical path from raw plant material to validated data, highlighting the decision points for isomer differentiation.

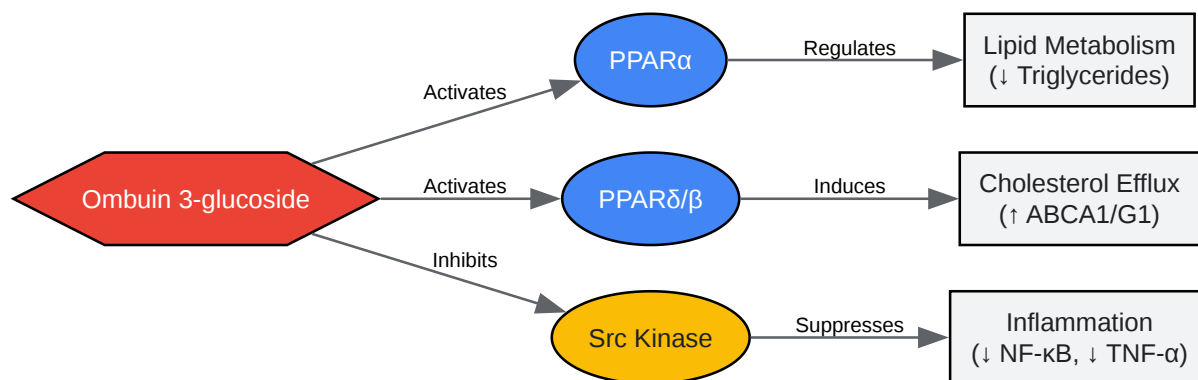


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Caption: Step-by-step analytical workflow ensuring the specific isolation and quantification of **Ombuin 3-glucoside**.

Figure 2: Pharmacological Mechanism of Action

Ombuin 3-glucoside acts as a dual PPAR agonist and anti-inflammatory agent.



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Caption: Pharmacological network showing **Ombuin 3-glucoside** targeting PPARs and Src kinase to modulate lipids and inflammation.[1][5]

Method Validation Parameters

To ensure the trustworthiness of your data, the following validation criteria must be met:

- Linearity: The calibration curve (0.1 – 50 µg/mL) must exhibit an
- LOD/LOQ: Typical Limits of Detection (LOD) on a Triple Quadrupole MS are ~1-5 ng/mL.[1]
- Recovery: Spike recovery from plant matrix should range between 85-115%.[1]
- Precision: Intra-day and Inter-day RSD should be <5%.

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- To cite this document: BenchChem. [Application Note: Ombuin 3-Glucoside as a Bioactive Reference Standard]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12369234/docs#application-note-ombuin-3-glucoside-as-a-bioactive-reference-standard>]

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